molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Cat. No. B108054
Key on ui cas rn: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Patent
US07816409B2

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C(O)C.C1(C)CCC(C(C)C)C(O)C1.C(F)[O:18][CH:19]([C:24]([F:27])([F:26])[F:25])[C:20]([F:23])([F:22])[F:21]>>[CH:19]([OH:18])([C:24]([F:27])([F:26])[F:25])[C:20]([F:23])([F:22])[F:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07816409B2

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C(O)C.C1(C)CCC(C(C)C)C(O)C1.C(F)[O:18][CH:19]([C:24]([F:27])([F:26])[F:25])[C:20]([F:23])([F:22])[F:21]>>[CH:19]([OH:18])([C:24]([F:27])([F:26])[F:25])[C:20]([F:23])([F:22])[F:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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